Ammonium phenolate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5973-17-1 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
azanium;phenoxide |
InChI |
InChI=1S/C6H6O.H3N/c7-6-4-2-1-3-5-6;/h1-5,7H;1H3 |
InChI Key |
XABJJJZIQNZSIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[O-].[NH4+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Ammonium Phenolates
Direct Synthesis Routes for Ammonium (B1175870) Phenolate (B1203915) Derivatives
The most straightforward method for the synthesis of ammonium phenolate is the direct acid-base reaction between phenol (B47542) and ammonia (B1221849). A specific methodology for this conversion involves a topochemical transformation where the physical form of the reactant influences the product's morphology. acs.org
In this process, a non-solvent for this compound, such as ethyl ether, is saturated with ammonia gas at room temperature. acs.org Crystalline phenol of a predetermined size is then introduced into this ammonia-saturated solution. The system is kept continuously saturated with ammonia, causing the dissolved ammonia to instantaneously convert the outer surface of the phenol crystals into this compound. acs.org This salt is insoluble in the chosen liquid medium. Ammonia continues to diffuse into the interior of the crystals, rapidly converting the entire phenol crystal into the corresponding ammonium salt without altering the original crystal size. The resulting this compound, which is noted to be very hygroscopic, can then be separated from the non-solvent. acs.org This technique allows for the production of this compound with a crystal size practically identical to that of the starting phenol. acs.org
Formation of Quaternary Ammonium Compounds with Phenolic Moieties
Several synthetic methods are employed to construct molecules that contain both a phenolic hydroxyl group and a quaternary ammonium center. These structures are important in various applications, including as surfactants and bioactive molecules.
The Mannich reaction is a cornerstone of organic synthesis for the aminomethylation of acidic protons, including those at the ortho position of phenols. google.com This reaction involves the condensation of a phenol, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. google.com The product is a β-amino-alkylphenol, commonly known as a Mannich base. google.com
The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the amine. The electron-rich phenol then attacks the iminium ion, usually at the ortho position, to form the aminomethylated phenol derivative. These Mannich bases, which contain a tertiary amino group, can be readily converted into quaternary ammonium salts. This is achieved through a subsequent quaternization step, reacting the tertiary amine of the Mannich base with a suitable quaternizing agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate. The resulting quaternary ammonium salt incorporates the phenolic moiety within its structure.
Quaternary ammonium compounds with a phenolic group can be formed through a mechanism involving quinone methide intermediates. researchgate.net Quinone methides are reactive species that can be generated from phenols, particularly those with a hydroxymethyl or similar group at the para position. researchgate.net
The hydrolysis of certain N-(4-hydroxybenzyl) quaternary ammonium salts has been shown to proceed through the reversible formation of a quinone methide. researchgate.net In this pathway, the quaternary ammonium compound eliminates a tertiary amine to form the quinone methide intermediate. In the synthetic direction, the reverse reaction can be exploited: a quinone methide can be trapped by a nucleophile, such as a tertiary amine. This reaction results in the formation of a benzylic C–N bond and the generation of a quaternary this compound zwitterion. The stability of these compounds can be influenced by substitution; for instance, replacing the phenolic proton with a methyl or acetyl group can greatly stabilize the molecule against reverse dissociation. researchgate.net While not explicitly involving phosphorylation in this general mechanism, the principle demonstrates that the alkylation of an amine by a quinone methide intermediate is a viable route to these target structures.
In Situ Ammonia Generation in Catalytic Processes
The synthesis of this compound can be approached through various methods, including the direct reaction of phenol with ammonia. An advanced alternative to using gaseous or aqueous ammonia is the in situ generation of ammonia within the reaction medium. This technique offers advantages such as improved reaction control and safety, as it avoids the handling and storage of large quantities of ammonia. In catalytic processes, ammonia is often generated in situ to act as a catalyst, but the generated ammonia is also available to react with other components in the mixture, such as phenol, to form this compound.
One documented method for the in situ generation of ammonia involves the reaction of magnesium hydroxide (B78521) with ammonium chloride. ajchem-a.comajchem-a.com This reaction is typically performed in the presence of other reagents, such as in the synthesis of phenol-aniline-formaldehyde (PAF) resins, where phenol is a key precursor. ajchem-a.comajchem-a.com The ammonia is generated according to the following reaction:
2 NH₄Cl + Mg(OH)₂ → MgCl₂ + 2 H₂O + 2 NH₃
In this system, the generated ammonia can then participate in an acid-base reaction with phenol to form this compound. The continuous and controlled generation of ammonia can potentially lead to a higher conversion of phenol to its corresponding phenolate salt. ajchem-a.com This method allows for the gradual release of ammonia, which can be beneficial for maintaining an optimal pH and for driving the equilibrium of the reaction towards the formation of the desired product.
The application of in situ generated ammonia for the specific synthesis of this compound as the primary product is a logical extension of its use in related phenolic chemistries. The key components and their roles in such a process are outlined in the following table.
| Component | Role in the Synthesis |
| Phenol | The acidic precursor that reacts with the in situ generated ammonia. |
| Ammonium Chloride | The source of the ammonium ion and a precursor for ammonia generation. |
| Magnesium Hydroxide | The base that reacts with ammonium chloride to release ammonia in situ. |
| Solvent | A suitable medium to facilitate the reaction and dissolve the reactants. |
Detailed research into optimizing this specific pathway for the high-yield synthesis of this compound would involve studying parameters such as reaction temperature, stoichiometry of the ammonia-generating reagents, and the choice of solvent.
Structural Elucidation and Crystallographic Analysis of Ammonium Phenolate Complexes
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides definitive, high-resolution data on the solid-state structure of crystalline materials. This technique has been instrumental in characterizing the geometry and bonding within complex metal-organic frameworks incorporating ammonium (B1175870) and phenolate (B1203915) moieties.
In the context of metal complexes, ligands containing both an amine and multiple phenol (B47542) groups can form zwitterionic structures upon coordination. Typically, the amine group becomes protonated to form an ammonium cation, while the phenolic protons are lost, creating phenolate anions that bind to the metal center. This intramolecular charge separation is a key feature of their geometry.
| Metal Center (M) | Mean M–O Distance (Å) | N1–M–N1 Angle (°) | Ligand Conformation |
|---|---|---|---|
| Zr(IV) | 2.06 | 165.8 | Heteroditopic |
| Hf(IV) | 2.05 | 165.7 | Heteroditopic |
| Ce(IV) | 2.21 | 165.3 | Heteroditopic |
The coordination sphere refers to the atoms and ligands directly bonded to a central metal ion (the first coordination sphere) and the surrounding arrangement of molecules (the second coordination sphere). In metal-phenolate systems, the first coordination sphere is typically composed of oxygen atoms from the phenolate groups and other donor atoms from the ligand backbone, such as nitrogen. nih.govnih.gov
X-ray crystal structures provide precise measurements of bond lengths and angles within this sphere. For example, in a six-coordinate iron(III) complex with a mixed phenolate-pendant ligand, the geometry is a distorted octahedron with specific Fe-O and Fe-N bond distances defining the immediate metal environment. nih.gov The nature of the coordinating groups, such as phenolate versus a protonated phenol, can significantly alter the electronic properties and bond lengths within the coordination sphere. nih.gov
The second coordination sphere plays a crucial role, often involving non-covalently bound groups or solvent molecules that can influence the reactivity of the metal center. rsc.orgacs.org In some structures, a pendant phenol group that is not directly bonded to the metal can reside in the second coordination sphere, positioned to interact with substrates or other ligands through hydrogen bonding. rsc.org This sphere is critical for controlling substrate access and facilitating specific reaction pathways. acs.org
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. In ammonium-metal phenolate crystals, hydrogen bonding is a dominant force driving the formation of these extended networks. northwestern.edu The protonated ammonium group (N⁺-H) is an excellent hydrogen bond donor, while the phenolate oxygen atoms are effective acceptors.
Computational Investigations of Molecular and Cluster Geometries
Computational chemistry provides powerful tools for investigating molecular structures and interactions, especially for transient or difficult-to-isolate species like molecular clusters. Theoretical calculations complement experimental data by providing detailed information on geometries, energies, and bonding.
The phenol-ammonia 1:1 complex is a fundamental model system for the interactions present in ammonium phenolate. Numerous computational studies, using methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), have been performed to determine its minimum energy structure. hhu.deresearchgate.netresearchgate.net
The calculations consistently converge to a structure where the ammonia (B1221849) molecule acts as a proton acceptor, forming a strong, linear hydrogen bond with the hydroxyl group of the phenol molecule (O-H···N). hhu.deresearchgate.net The optimized geometry is of nearly Cₛ symmetry, with one of the ammonia's hydrogen atoms situated in the plane of the aromatic ring. hhu.de The interaction energy of this hydrogen bond is calculated to be in the range of 20-45 kJ mol⁻¹. researchgate.net Ab-initio molecular dynamics simulations have been used to explore the conditions for proton transfer from phenol to ammonia, finding that a critical number of surrounding ammonia molecules (at least eight) is necessary for the process to be spontaneous. chemrxiv.org
| Parameter | Description | Calculated Value |
|---|---|---|
| r(O···N) | Distance between Oxygen and Nitrogen atoms | 2.88 Å |
| r(H···N) | Length of the hydrogen bond | 1.92 Å |
| ∠(O-H···N) | Angle of the hydrogen bond | 175.7° |
| α | Angle between the O-N axis and the phenol plane | 1.8° |
The topology of hydrogen bonding describes the pattern and connectivity of these interactions within a system. For the simple phenol-ammonia dimer, the primary topology is a single, direct O-H···N bond. hhu.deresearchgate.net
Cation–π Interactions in Phenol-Ammonium Systems
Cation-π interactions are a class of noncovalent molecular forces that are crucial in various chemical and biological processes, including protein structure stabilization, molecular recognition, and enzyme catalysis. nih.govwikipedia.org This interaction occurs between a cation and the electron-rich face of a π system, such as an aromatic ring. wikipedia.org In phenol-ammonium systems, the interaction involves the ammonium cation (NH₄⁺) and the π-electron cloud of the phenol ring. The primary forces governing this bond are electrostatic, although induction and dispersion forces also play a significant role. wikipedia.orgresearchgate.net
The optimal geometry for a cation-π interaction places the cation in direct van der Waals contact with the aromatic ring, centered above the π face. wikipedia.org Computational studies utilizing density functional theory (DFT) and Møller-Plesset second-order perturbation (MP2) methods have been employed to elucidate the binding mechanism between phenol and the ammonium cation. These studies reveal that the binding is not solely a result of the cation-π interaction; a significant contribution also comes from the hydrogen bond between the ammonium ion's protons and the hydroxyl group of phenol (NH–OH hydrogen bond). rsc.org
Research into the binding of various ammonium ions with phenol and related aromatic compounds, such as 4-methylphenol, provides insight into the strength and nature of these interactions. The binding affinity is influenced by the specific ammonium cation and the surrounding medium (i.e., gas phase vs. aqueous solution). In the gas phase, the strength of the interaction generally decreases with increased methylation of the ammonium ion. nih.govnih.gov This trend is attributed to the dispersal of the positive charge over the larger methyl groups, which reduces the electrostatic attraction compared to the more concentrated charge on the smaller hydrogen atoms of the unsubstituted ammonium ion. nih.gov
However, molecular dynamics simulations show a reversal of this trend in an aqueous environment. nih.govresearchgate.net This change is likely due to the hydrophobic effect and differences in desolvation penalties. nih.govwikipedia.org A standard salt bridge formation incurs a high desolvation penalty for both the cation and anion, whereas the cation-π complex primarily requires desolvation of the cation. wikipedia.org
The following table summarizes the binding energies for various ammonium cations interacting with aromatic systems, as determined by computational studies.
| Cation | Aromatic System | Binding Energy (Gas Phase, kcal/mol) | Binding Free Energy (Aqueous, kcal/mol) |
| Ammonium (NH₄⁺) | Benzene (B151609) | -19.3 to -25.0 nih.govnih.gov | -1.3 to -3.3 nih.gov |
| Tetramethylammonium (TMA⁺) | 4-methylphenol | -12.62 researchgate.net | -1.3 to -3.3 nih.gov |
| Tetraethylammonium (TEA⁺) | Aromatic Systems | -8.5 to -25.0 nih.gov | -1.3 to -3.3 nih.gov |
Note: The ranges in binding energies reflect data from multiple studies and different aromatic systems used as proxies for phenol.
In basic conditions, where phenol is deprotonated to form the phenolate anion, the interaction with the ammonium cation is significantly enhanced. This is due to the powerful electrostatic attraction between the positively charged ammonium ion and the negatively charged phenolate ion, which complements the underlying cation-π and hydrogen bonding interactions. researchgate.net This interplay of forces is fundamental to the structure and stability of this compound complexes.
Advanced Spectroscopic Characterization of Ammonium Phenolate Systems
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of ammonium (B1175870) phenolate (B1203915). These methods provide detailed information on the vibrational modes of the molecule, which are sensitive to the chemical environment, bonding, and intermolecular interactions.
A key feature of the ammonium phenolate system is the hydrogen bond between the ammonium cation (NH₄⁺) and the phenolate anion (C₆H₅O⁻). The formation and strength of this N-H···O hydrogen bond can be effectively monitored by observing shifts in the vibrational frequencies of the involved functional groups. acs.org
The stretching vibration of the O-H group in a bare phenol (B47542) molecule is a sharp band, but upon forming a hydrogen bond, as in the phenol-ammonia complex, this band undergoes a significant red-shift (a shift to lower frequency or wavenumber) and broadens considerably. acs.orgdocbrown.info This phenomenon is a direct consequence of the weakening of the covalent O-H bond as its hydrogen atom participates in the hydrogen bond. In the case of this compound, where proton transfer is complete, the focus shifts to the N-H stretching vibrations of the ammonium ion and the C-O stretching vibration of the phenolate ion.
N-H Stretching Vibrations: The N-H stretching modes in the ammonium ion are sensitive to the strength of the hydrogen bond. Stronger N-H···O interactions lead to a weakening of the N-H bonds, resulting in a red-shift of their stretching frequencies compared to a "free" ammonium ion. The magnitude of this shift provides a qualitative measure of the hydrogen bond strength. For instance, studies on various ammonium compounds show distinct bands for N-H stretching and bending vibrations. mdpi.comnih.gov
C-O Stretching Vibrations: The C-O bond in the phenolate anion is also influenced by hydrogen bonding. The interaction with the ammonium cation can affect the electron density distribution in the phenolate ring and the C-O bond, leading to observable shifts in its stretching frequency.
The table below summarizes typical vibrational frequency shifts observed in related hydrogen-bonded systems, illustrating the principles applicable to this compound.
| Vibrational Mode | Typical Frequency (Free) | Typical Frequency (H-Bonded) | Shift Direction | Reference |
| Phenolic O-H Stretch | ~3650 cm⁻¹ | 3200 - 3550 cm⁻¹ | Red-shift | docbrown.info |
| Ammonium N-H Stretch | ~3300 cm⁻¹ | 2800 - 3200 cm⁻¹ | Red-shift | mdpi.com |
| Phenolate C-O Stretch | ~1260 cm⁻¹ | Varies | Shifted | docbrown.info |
This table is illustrative and actual values for this compound may vary based on conditions such as solvent and temperature.
In situ IR and Raman spectroscopy are invaluable for monitoring chemical reactions involving this compound in real-time. spectroscopyonline.comresearchgate.net These techniques allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thereby preserving the integrity of the reaction system. spectroscopyonline.com
By monitoring characteristic vibrational bands, one can gain insights into reaction kinetics and mechanisms. For example, in a reaction where this compound is a reactant, the decrease in the intensity of its characteristic N-H and phenolate ring vibration bands can be quantified over time. Simultaneously, the emergence and increase in intensity of bands corresponding to new chemical species can be observed. This approach is particularly useful for identifying transient or labile intermediates that might not be detectable through conventional offline analysis. spectroscopyonline.comresearchgate.net
Key advantages of in situ spectroscopic monitoring include:
Real-time data acquisition: Provides a continuous profile of the reaction progress.
Identification of transient species: Helps in elucidating complex reaction pathways. spectroscopyonline.com
Kinetic analysis: Allows for the determination of reaction rates and activation energies. researchgate.net
Process optimization: Facilitates the rapid adjustment of reaction conditions to improve yield and selectivity.
The vibrational spectrum of a molecule as complex as this compound can exhibit numerous overlapping bands, making unambiguous assignment of each band to a specific molecular motion challenging. Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative assignment of vibrational modes. researchgate.netresearchgate.net
PED analysis is typically performed in conjunction with quantum chemical calculations (e.g., Density Functional Theory, DFT). The process involves:
Geometry Optimization: The equilibrium geometry of the this compound complex is calculated.
Frequency Calculation: The harmonic vibrational frequencies and the corresponding normal modes are computed.
PED Calculation: The contribution of each internal coordinate (e.g., bond stretching, angle bending, torsions) to the potential energy of each normal mode is calculated.
A high PED value (typically expressed as a percentage) indicates that a particular internal coordinate is the primary contributor to a given vibrational mode. This allows for a precise assignment, such as distinguishing between different C-H bending modes or coupling between ring deformations and C-O stretching. researchgate.netijaemr.com
The table below provides a hypothetical example of a PED analysis for a few vibrational modes of this compound.
| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Assignment (%) |
| 3150 | ~3145 | ν(N-H) (95%), δ(H-N-H) (5%) |
| 1595 | ~1600 | ν(C=C) ring stretch (80%), δ(C-C-H) in-plane bend (15%) |
| 1275 | ~1280 | ν(C-O) stretch (70%), ν(C=C) ring stretch (20%), δ(C-C-H) in-plane bend (10%) |
Note: This data is illustrative. Actual PED assignments require specific computational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for studying the structure and dynamics of this compound in solution. It provides information on the electronic environment of magnetically active nuclei (such as ¹H and ¹³C), revealing details about molecular connectivity, conformation, and dynamic processes.
Variable-temperature (VT) NMR is a powerful method for investigating dynamic processes that occur on the NMR timescale, such as conformational changes and restricted rotations. acs.orgscielo.br In the this compound system, several dynamic processes can be studied using this technique.
One such process is the rotation around the C-O bond of the phenolate anion. At low temperatures, this rotation may be slow enough to result in distinct NMR signals for aromatic protons that are chemically non-equivalent. As the temperature is increased, the rate of rotation increases. When the rate of interconversion between conformers becomes fast relative to the NMR timescale, the distinct signals will broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at a higher temperature. scielo.brresearchgate.net
By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier. acs.org This provides quantitative insight into the conformational flexibility of the phenolate moiety and how it is influenced by the interaction with the ammonium cation. VT-NMR can also probe the dynamics of the ammonium ion itself, including its rotation and exchange processes. scielo.br
NMR spectroscopy is a cornerstone for the elucidation of reaction mechanisms. researchgate.net By acquiring NMR spectra at various time points during a reaction, or by using in situ NMR techniques, chemists can identify reactants, products, and crucial intermediates. pnnl.gov
In the context of this compound, NMR can be used to study reactions such as electrophilic aromatic substitution on the phenolate ring. For example, in the alkylation of phenol, ¹³C-labeled reactants can be used to trace the pathway of carbon atoms from the starting material to the final product. pnnl.gov The chemical shifts of the carbon atoms in the aromatic ring are highly sensitive to the position of substitution (ortho, meta, para), allowing for the clear identification of different isomers. pnnl.gov
Furthermore, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons, confirming the structure of intermediates and products. Kinetic studies using NMR can be performed by integrating the signals corresponding to different species over time, providing data to support or refute a proposed reaction mechanism. researchgate.netnih.gov For instance, the observation of a specific intermediate's signals rise and then fall as the product signal grows provides direct evidence for its role in the reaction pathway. researchgate.net
Theoretical and Computational Chemistry of Ammonium Phenolates
Ab Initio Molecular Dynamics (AIMD) Investigations
Ab Initio Molecular Dynamics (AIMD) simulations offer a powerful approach to study the dynamic behavior of chemical systems at the atomic level, directly from first principles. In the context of ammonium (B1175870) phenolate (B1203915) and analogous systems, AIMD has been crucial for understanding ultrafast reactions and the influence of the surrounding environment.
Ultrafast Proton Transfer Reaction Rate Determination
AIMD simulations have been extensively employed to investigate proton transfer reactions in systems involving phenol (B47542) and ammonia (B1221849), which are relevant to understanding the behavior of ammonium phenolate. These studies often focus on clusters of phenol solvated by ammonia molecules. Research indicates that the proton transfer from phenol to ammonia is a rapid process under specific conditions.
For phenol-(ammonia)n clusters, AIMD simulations have revealed that spontaneous proton transfer occurs when the cluster contains at least eight ammonia molecules acs.orgnih.govchemrxiv.orgchemrxiv.orgacs.org. The proton transfer event itself is remarkably fast, typically occurring within a timescale of 20–120 femtoseconds (fs) acs.orgnih.govchemrxiv.orgchemrxiv.orgacs.org. This ultrafast transfer is facilitated by a critical electric field, estimated to be around 285 MV cm–1, which must be aligned along the O–H bond of the phenol moiety acs.orgnih.govchemrxiv.orgchemrxiv.orgacs.org. The mechanism of proton transfer is often described as a curvilinear "bend-to-break" process, involving the elongation of the O–H bond coupled with an out-of-plane motion of the proton acs.orgnih.govchemrxiv.orgchemrxiv.orgacs.org. The level of theory employed in these simulations often includes combinations like RI-MP2/cc-pVDZ with Born-Oppenheimer molecular dynamics acs.org.
Table 1: Key Parameters for Ultrafast Proton Transfer in Phenol-(Ammonia)n Clusters
| Parameter | Value / Condition | Reference(s) |
| Minimum Ammonia Molecules (n) | ≥ 8 | acs.orgnih.govchemrxiv.orgchemrxiv.orgacs.org |
| Proton Transfer Time | 20–120 fs | acs.orgnih.govchemrxiv.orgchemrxiv.orgacs.org |
| Critical Electric Field | ~285 MV cm–1 (along O–H bond) | acs.orgnih.govchemrxiv.orgchemrxiv.orgacs.org |
| Proton Transfer Mechanism | Curvilinear "bend-to-break" | acs.orgnih.govchemrxiv.orgchemrxiv.orgacs.org |
| Computational Level (example) | RI-MP2/cc-pVDZ with Born-Oppenheimer MD | acs.org |
Role of Solvent Reorganization in Reaction Dynamics
A critical aspect illuminated by AIMD simulations is the significant role of the surrounding solvent in mediating proton transfer reactions. For the phenol-(ammonia)n system, the reorganization of the solvent molecules around the hydroxyl (OH) group of phenol is identified as the rate-determining step for the proton transfer process acs.orgnih.govchemrxiv.orgchemrxiv.orgacs.org. This means that before the proton can be effectively transferred, the ammonia molecules must rearrange themselves to create an optimal configuration.
The dynamics involve fluctuations within the solvent shell, which continue until a specific arrangement of solvent molecules generates an electric field that surpasses the critical threshold required to drive the proton transfer acs.orgnih.govchemrxiv.orgchemrxiv.orgacs.org. This solvent reorganization essentially primes the system for the rapid proton transfer event, highlighting the interplay between electronic effects and dynamic solvent rearrangements in chemical reactivity. The electric field generated by the solvent acts as the direct trigger for the proton transfer to occur acs.orgchemrxiv.org.
Møller–Plesset Perturbation Theory (MP2) Studies
Møller–Plesset perturbation theory, particularly the second-order (MP2) method, is a widely used quantum chemical technique for incorporating electron correlation effects, which are crucial for accurately describing intermolecular interactions and weak bonding.
Intermolecular Interaction Analysis
MP2 calculations have been applied to study various intermolecular interactions involving phenol and related species. In the context of phenol-water complexes, MP2 methods, often combined with extended basis sets, have been employed to analyze π–π stacking interactions and hydrogen bonding scirp.org. These studies demonstrate that MP2 can provide reasonably accurate binding energies for such systems, although its performance is known to be basis set dependent acs.org. Techniques like spin-component scaling (SCS) have been developed to enhance the accuracy of MP2 for noncovalent interactions acs.org.
Furthermore, MP2 calculations, specifically RI-MP2 (resolution of the identity MP2), have been utilized in conjunction with AIMD simulations to investigate proton transfer dynamics in phenol-(ammonia)n clusters acs.org. This integration allows for a more accurate description of the electronic structure and forces governing the molecular dynamics, contributing to a better understanding of the reaction mechanisms. The analysis of intermolecular interactions using MP2 is vital for understanding how molecules associate and influence each other's reactivity, which is pertinent to the behavior of this compound in different environments.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) analysis, provides a rigorous framework for partitioning molecular space into atomic basins based on the topology of the electron density researchgate.netamercrystalassn.orgwikipedia.org. This method allows for the characterization of chemical bonds and the quantification of atomic properties within a molecule.
QTAIM analysis has been particularly useful in understanding the nature of hydrogen bonding and other non-covalent interactions in systems containing ammonium and phenolate moieties, such as in deep eutectic solvents (DESs) arabjchem.orgresearchgate.net. Studies have employed QTAIM to analyze the electronic structure and bonding characteristics of hydrogen bonds between ammonium cations and phenolic hydroxyl groups arabjchem.orgresearchgate.net. These analyses reveal the degree of covalency and electrostatic character in these interactions, often quantified by parameters like the electron density at the bond critical point () and the delocalization index researchgate.netarabjchem.orgresearchgate.net. For instance, QTAIM has shown that in ammonium salt/phenol-based DESs, the hydrogen bonds involving phenolic hydroxyls are less covalent compared to those involving carboxylic acids, which contributes to differences in viscosity arabjchem.orgresearchgate.net. The identification of bond paths and the topological features of the electron density by QTAIM provide a robust, physically grounded definition of chemical structure and bonding researchgate.netamercrystalassn.orgwikipedia.org.
Table 2: QTAIM Analysis in Ammonium-Phenol Systems
| System Component | Interaction Type | QTAIM Insight | Reference(s) |
| Ammonium Salt / Phenol in DESs | Hydrogen Bonding | Characterizes partial covalent and electrostatic nature of H-bonds. Identifies lower covalency in Cl⁻···HOphenolic compared to Cl⁻···HOcarboxyl. | arabjchem.orgresearchgate.net |
| General Molecular Systems | Chemical Bonding | Defines atoms and bonds based on electron density topology. Identifies bond paths and critical points. | researchgate.netamercrystalassn.orgwikipedia.org |
| Phenol-(Ammonia)n Clusters | Intermolecular Bonding | Can analyze electron density distribution and bonding characteristics within clusters. | researchgate.net |
Reaction Mechanisms and Kinetic Studies Involving Ammonium Phenolates
Proton Transfer Dynamics
Proton transfer is a fundamental process in chemistry, and in the context of ammonium (B1175870) phenolates, it often occurs within clusters of phenol (B47542) and ammonia (B1221849) molecules. The dynamics of this process are influenced by several factors, including the size of the molecular cluster, the proton affinity of the ammonia cluster, and the presence of external electric fields.
The rate of proton transfer from a phenol molecule to a surrounding cluster of ammonia molecules is significantly dependent on the number of ammonia molecules present. In phenol-ammonia cluster cations, [PhOH–(NH3)n]+, the rate of proton transfer from the phenol cation to the ammonia cluster increases as the number of ammonia molecules (n) increases. acs.orgresearchgate.net This is attributed to the increasing proton affinity of the (NH3)n cluster with its size. acs.orgresearchgate.net
Studies using direct ab initio molecular dynamics (AIMD) have shown that for small clusters, the proton transfer time decreases as the cluster size grows. acs.org For instance, the calculated proton transfer time is 43 fs for n=1, 26 fs for n=2, and it shortens to 13 fs for clusters with n=3 to 5, indicating a saturation of the rate for larger clusters. acs.orgresearchgate.net Ab initio molecular dynamics simulations also suggest that for a spontaneous proton transfer to occur from phenol to an ammonia cluster, a minimum of eight ammonia molecules is required to surround the phenol. researchgate.netnih.gov In such large clusters, the proton transfer event is nearly instantaneous, occurring within a timescale of about 20-120 fs. researchgate.netnih.govchemrxiv.org The rate-determining step in these larger clusters is the reorganization of the solvent (ammonia) molecules around the hydroxyl group of the phenol. researchgate.netnih.gov
It is important to note that experimental studies on excited-state proton transfer in phenol(NH3)n clusters have been complicated by cluster ion fragmentation. colostate.eduaip.org This fragmentation makes it challenging to assign observed decay dynamics to a specific parent cluster size, thus hindering the direct application of models that predict cluster size-dependent proton transfer rates under these experimental conditions. colostate.eduaip.org
Table 1: Calculated Proton Transfer Times in Phenol-Ammonia Cluster Cations [PhOH–(NH3)n]+
| Cluster Size (n) | Proton Transfer Time (fs) |
|---|---|
| 1 | 43 |
| 2 | 26 |
| 3 | 13 |
| 4 | 13 |
| 5 | 13 |
In larger phenol-ammonia cluster cations (n ≥ 3), the proton transfer process can occur in multiple stages. acs.orgresearchgate.net Following the initial rapid transfer of the phenolic proton to the ammonia cluster, subsequent proton transfers can occur within the now-protonated ammonia cluster. acs.orgresearchgate.net
For clusters with n = 3–5, a second proton transfer has been observed, which can be represented by the reaction: PhO–H+(NH3)n → PhO–NH3–H+(NH3)n−1. acs.orgresearchgate.net In even larger clusters (n = 4 and 5), a third proton transfer event has been identified. acs.orgresearchgate.net The timescales for these subsequent proton transfers are significantly longer than the initial transfer. acs.orgresearchgate.net
Table 2: Timescales for Multistage Proton Transfer in Larger Phenol-Ammonia Cluster Cations (n=4, 5)
| Proton Transfer Stage | Time (fs) |
|---|---|
| First Proton Transfer | 10–13 |
| Second Proton Transfer | 80–100 |
| Third Proton Transfer | 150–200 |
The transfer of a proton from phenol to an ammonia cluster is not solely dependent on the cluster size but is also governed by the local electric field experienced by the phenolic O-H bond. researchgate.netnih.govchemrxiv.org Theoretical calculations have established that a critical electric field is necessary to drive the proton transfer process. researchgate.netnih.govchemrxiv.org This critical field is projected along the O-H bond and arises from the specific arrangement of the surrounding ammonia molecules. researchgate.netnih.gov
For the transfer of a proton from phenol to an ammonia cluster, a critical electric field of approximately 285 MV cm-1 along the O-H bond is required. researchgate.netnih.govchemrxiv.org The ability of the ammonia cluster to generate this critical field depends on the relative orientation of the ammonia molecules with respect to the phenol's hydroxyl group. researchgate.netnih.gov The proton transfer process itself follows a curvilinear path, often referred to as a "bend-to-break" mechanism, which involves both the elongation of the O-H bond and an out-of-plane movement of the proton. researchgate.netnih.govchemrxiv.org
Table 3: Calculated Critical Electric Fields for Proton Transfer in the Phenol-Ammonia System
| Proton Transfer Process | Critical Electric Field (MV cm-1) |
|---|---|
| Phenol to Ammonia Cluster (O-H bond) | 285.2 |
| Ammonium Ion to Phenolate (B1203915) Ion (N-H bond) | 159.0 |
Electrophilic Aromatic Substitution Reactions
The phenolate ion, formed from the deprotonation of phenol by ammonia, is highly activated towards electrophilic aromatic substitution. The negative charge on the oxygen atom is delocalized into the aromatic ring, significantly increasing its electron density and making it a potent nucleophile. byjus.comlibretexts.org This enhanced nucleophilicity allows the phenolate ring to react with even weak electrophiles. libretexts.org
The hydroxyl (or phenoxide) group is a strong ortho-, para-director, meaning that electrophilic substitution occurs preferentially at the positions ortho and para to the oxygen atom. byjus.combritannica.com This directing effect is due to the stabilization of the intermediate carbocation (arenium ion) through resonance, where the non-bonding electrons on the oxygen can be donated to the ring. byjus.combritannica.com This stabilization is most effective when the electrophile attacks the ortho or para positions. britannica.com
While specific examples detailing electrophilic aromatic substitution directly on "ammonium phenolate" are not extensively documented, the principles governing the reactivity of the phenolate component are well-established. For instance, the Kolbe-Schmidt reaction, where a phenoxide ion reacts with the weak electrophile carbon dioxide to form a hydroxybenzoic acid, exemplifies the high reactivity of the activated ring. byjus.comlibretexts.org Similarly, halogenation of phenols can proceed readily even without a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. byjus.com In the context of an this compound system, the phenolate anion would be the reactive species towards an incoming electrophile, with the ammonium ion acting as the counterion.
Catalytic Reaction Mechanisms
Zwitterionic phenolates, which contain both a negatively charged phenoxide and a positively charged ammonium group within the same molecule or complex, have emerged as effective catalysts in polymerization reactions.
Zwitterionic metal ammonium tris(phenolates) have demonstrated significant catalytic activity in the ring-opening polymerization (ROP) of lactides, which are precursors to biodegradable polyesters. acs.org In these systems, a metal center (such as Zr(IV), Hf(IV), Y(III), or La(III)) is coordinated to one or more aminophenolate ligands. acs.org The ligand structure is such that the phenolate oxygen is bonded to the metal, while a nitrogen atom elsewhere in the ligand is protonated, forming an ammonium group. This creates a zwitterionic structure. acs.orgrsc.org
These zwitterionic catalysts can exhibit remarkable activity and control over the polymerization process. acs.org For example, a Lanthanum(III) based zwitterionic phenolate catalyst has shown activity more than 20 times greater than its Zirconium(IV) counterpart under certain conditions. acs.org The catalytic mechanism is thought to involve the activation of the monomer (e.g., lactide) at the metal center. acs.org The zwitterionic nature of the catalyst, with both anionic and cationic centers, is believed to play a crucial role in its catalytic performance. rsc.orgrsc.org The aminophenolate ligand can also act as the initiator for the ring-opening polymerization. rsc.org
The general principle of zwitterionic catalysis involves the simultaneous activation of both the electrophile and the nucleophile in a reaction. rsc.org In the context of ROP, the quaternary ammonium group and the metal-bound phenolate can cooperatively activate the carbonyl group of the cyclic ester monomer, while another part of the catalyst system activates the growing polymer chain end or an initiator molecule. rsc.org
Mechanistic Insight into Carbon Dioxide Coupling Reactions
The coupling of carbon dioxide (CO₂) with phenoxides to form hydroxybenzoic acids is a cornerstone of industrial chemistry, most notably in the Kolbe-Schmitt reaction. While this reaction traditionally employs alkali metal phenolates, such as sodium phenolate, the underlying principles can be extended to this compound. The reaction mechanism fundamentally involves the nucleophilic attack of the phenoxide ion on the electrophilic carbon atom of CO₂.
The this compound salt exists in equilibrium with phenol and ammonia. The phenoxide ion, being more electron-rich and thus a stronger nucleophile than phenol itself, is the active species in the carboxylation reaction. The process is believed to proceed through the formation of a chelate complex between the ammonium cation, the phenoxide oxygen, and the incoming carbon dioxide molecule. This coordination polarizes the CO₂ molecule, enhancing the electrophilicity of its carbon atom and making it more susceptible to nucleophilic attack by the aromatic ring.
| Cation | Temperature (°C) | Pressure (atm) | Major Product | Ortho/Para Ratio |
| Sodium | 125 | 100 | Sodium Salicylate | High |
| Potassium | 180-200 | 100 | Potassium p-Hydroxybenzoate | Low |
| Ammonium | (Predicted) 130-150 | >100 | Ammonium Salicylate | Expected High |
This interactive table summarizes typical conditions for the Kolbe-Schmitt reaction with different cations. The data for the ammonium cation is predictive, based on mechanistic understanding, as alkali metals are more commonly documented.
Catalyzed Halogenation and Phenylselenation of Phenols
Ammonium salts have emerged as highly effective organocatalysts for the direct and regioselective C-H functionalization of phenols, specifically for ortho-selective halogenation and phenylselenation. acs.org This methodology provides a practical and mild alternative to traditional methods that often suffer from poor selectivity and require harsh conditions. scientificupdate.com
The catalytic cycle is initiated by the reaction between the secondary ammonium salt catalyst and an electrophilic halogen or selenium source. scientificupdate.comsci-hub.se For instance, using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as a chlorinating agent, an N-chloroammonium species is formed. scientificupdate.comsci-hub.se This in situ generated intermediate is the active electrophile in the reaction.
The remarkable ortho-selectivity is attributed to a directing effect involving the phenolic hydroxyl group. sci-hub.se It is proposed that the active N-haloammonium species forms a hydrogen bond with the phenol's hydroxyl group. This interaction positions the electrophilic halogen atom in close proximity to the ortho C-H bond of the phenol, thereby directing the electrophilic aromatic substitution to this position. scientificupdate.com The chloride counter-ion of the ammonium salt also plays a crucial role, likely by acting as a better hydrogen bond acceptor to interact with the phenolic proton, further stabilizing the transition state that leads to ortho substitution. scientificupdate.com A similar mechanism is operative for phenylselenation, using reagents like N-(phenylseleno)phthalimide. This catalytic system is compatible with a wide range of phenol substrates, including complex molecules like BINOLs and estrone, demonstrating its broad applicability. scientificupdate.comsci-hub.se
| Phenol Substrate | Reagent | Catalyst (mol%) | Product | Yield (%) |
| 2-Phenylphenol | DCDMH | 1 | 2-Chloro-6-phenylphenol | 95 |
| Estrone | DCDMH | 10 | 2-Chloroestrone | 85 |
| 1,1'-Bi-2-naphthol (BINOL) | DCDMH | 10 | 3-Chloro-BINOL | 90 |
| Phenol | N-(Phenylseleno)phthalimide | 10 | 2-(Phenylseleno)phenol | 70 |
This interactive table presents selected examples of ammonium salt-catalyzed ortho-functionalization of various phenols, highlighting the high yields achieved under mild conditions. sci-hub.se
Thermal Decomposition Mechanisms of Ammonium-Phenolic Species
Proton Transfer Initiation in Ammonium Salts
The thermal decomposition of ammonium salts derived from weak acids, such as this compound, is predominantly initiated by a proton transfer process. nih.gov This initial step involves the transfer of a proton from the ammonium cation (NH₄⁺) to the phenolate anion (C₆H₅O⁻). This is a reversible acid-base reaction that establishes an equilibrium between the salt and its constituent neutral molecules, ammonia (NH₃) and phenol (C₆H₅OH).
NH₄⁺[C₆H₅O]⁻ ⇌ NH₃ + C₆H₅OH
Upon heating, the equilibrium shifts to the right as the volatile ammonia and phenol products escape from the solid or molten phase into the gas phase. nih.gov This volatilization drives the decomposition process forward. Computational studies on phenol-ammonia systems have shown that this proton transfer is the rate-determining step of the decomposition. nih.govnih.gov The energy barrier for this process is influenced by the electronic properties of the phenol; electron-withdrawing substituents on the aromatic ring lower the barrier, while electron-donating groups raise it. nih.gov The entire process can be viewed as a dissociation of the ionic salt into its neutral, gaseous components, which serves as the gateway to subsequent, higher-temperature degradation reactions.
Gaseous Product Formation during Thermal Degradation
The suite of gaseous products formed during the thermal degradation of ammonium-phenolic species evolves with increasing temperature, reflecting a sequence of decomposition stages.
Primary Decomposition: As initiated by proton transfer, the first gaseous products to be liberated at relatively low temperatures (typically 100-250°C) are ammonia and phenol vapor. researchgate.net
Secondary Decomposition: At higher temperatures, these primary products undergo further thermal cracking. The pyrolysis of phenol itself is a complex process that generates a range of smaller molecules. semanticscholar.org Studies on the gas-phase pyrolysis of phenol have identified carbon monoxide (CO), cyclopentadiene (B3395910) (C₅H₆), and benzene (B151609) (C₆H₆) as major secondary products. semanticscholar.org In the decomposition of more complex phenolic materials, other gaseous products such as methane (B114726) (CH₄), hydrogen (H₂), water (H₂O), and carbon dioxide (CO₂) are also formed. plos.org Simultaneously, at temperatures above 300°C, ammonia can decompose into nitrogen (N₂) and hydrogen (H₂), contributing to the non-condensable gas fraction. researchgate.net The precise composition of the final gas mixture depends heavily on the final temperature, heating rate, and atmospheric conditions (e.g., inert vs. oxidative).
| Product Name | Chemical Formula | Decomposition Stage |
| Ammonia | NH₃ | Primary |
| Phenol | C₆H₅OH | Primary |
| Carbon Monoxide | CO | Secondary |
| Benzene | C₆H₆ | Secondary |
| Methane | CH₄ | Secondary |
| Hydrogen | H₂ | Secondary |
| Nitrogen | N₂ | Secondary |
| Water | H₂O | Secondary |
| Carbon Dioxide | CO₂ | Secondary |
| Cyclopentadiene | C₅H₆ | Secondary |
This interactive table categorizes the gaseous products from the thermal degradation of ammonium-phenolic species based on their formation stage.
Coordination Chemistry of Metal Phenolate Complexes with Ammonium Counterions/ligands
Synthesis and Characterization of Zwitterionic Metal-Ammonium Tris(phenolate) Complexes
Characterization of these zwitterionic complexes relies on a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the ligand environment and confirming the presence of different proton environments, indicative of the zwitterionic nature acs.orgresearchgate.net. X-ray diffraction studies provide definitive structural information, revealing the coordination geometry around the metal center and the precise arrangement of the tris(phenolate) ligands and the ammonium (B1175870) moiety acs.orgresearchgate.net. These studies often highlight the formation of pseudo-homoleptic or homoleptic complexes, depending on the metal's oxidation state and the ligand's stoichiometry acs.orgresearchgate.net.
Table 1: Representative Zwitterionic Metal-Ammonium Tris(phenolate) Complexes
| Metal Ion | Ligand Type | Ammonium Component | Key Characterization Techniques | Primary Application | Citation(s) |
| Y(III) | Amine tris(phenolate) | Zwitterionic | NMR, X-ray diffraction | Ring-opening polymerization (ROP) of lactide | acs.orgresearchgate.net |
| La(III) | Amine tris(phenolate) | Zwitterionic | NMR, X-ray diffraction | Ring-opening polymerization (ROP) of lactide | acs.orgresearchgate.net |
| Pr(III) | Amine tris(phenolate) | Zwitterionic | NMR, X-ray diffraction | Ring-opening polymerization (ROP) of lactide | acs.orgresearchgate.net |
| Yb(III) | Amine tris(phenolate) | Zwitterionic | NMR, X-ray diffraction | Ring-opening polymerization (ROP) of lactide | acs.orgresearchgate.net |
| Zr(IV) | Amine tris(phenolate) | Zwitterionic | NMR, X-ray diffraction | Ring-opening polymerization (ROP) of lactide | acs.orgresearchgate.net |
| Hf(IV) | Amine tris(phenolate) | Zwitterionic | NMR, X-ray diffraction | Ring-opening polymerization (ROP) of lactide | acs.orgresearchgate.net |
| Ce(IV) | Amine tris(phenolate) | Zwitterionic | NMR, X-ray diffraction | Ring-opening polymerization (ROP) of lactide | acs.orgresearchgate.net |
These complexes have demonstrated significant activity and control in the ring-opening polymerization (ROP) of lactide, a process crucial for producing biodegradable polyesters like polylactic acid (PLA) acs.orgresearchgate.net. The nature of the metal center and the specific ligand design, including steric bulk and symmetry, critically influence catalytic activity, selectivity, and resilience under various reaction conditions acs.orgresearchgate.net.
Oxometal Aminobis(phenolate) Complexes Featuring Ammonium Iodide Pendant Arms
Oxometal complexes incorporating aminobis(phenolate) ligands with ammonium iodide pendant arms represent a specialized class of coordination compounds designed to integrate catalytic activity with nucleophilic assistance. These complexes typically involve early transition metals or main group metals in high oxidation states, such as Vanadium (V), Molybdenum (VI), and Uranium (VI) researchgate.netresearchgate.net.
The ligand design in these systems is centered around an amine bisphenol core functionalized with an ammonium iodide group in a pendant arm researchgate.netresearchgate.net. This tetradentate ligand, often denoted as H₂L, features phenolate (B1203915) oxygen atoms and an amine nitrogen atom that coordinate to the metal center, forming a stable chelate ring researchgate.netresearchgate.net. The ammonium moiety within the pendant arm carries a positive charge, which is counterbalanced by an iodide anion researchgate.netresearchgate.net. This structural feature allows the ligand to act as a bifunctional entity, where the metal center serves as a Lewis acid, and the ammonium-iodide component provides a nucleophilic counterion. For instance, a typical ligand might be an amine bisphenol where one of the arms is terminated with a quaternary ammonium iodide group researchgate.netresearchgate.net.
The coordination modes involve the tetradentate aminobis(phenolate) ligand binding to the oxometal core. Vanadium(V) complexes, for example, can form pentacoordinated species, such as [VO(OMe)(L)]I•2MeOH, where the metal center is coordinated by the ligand's O, N, O donors and a methoxide (B1231860) ligand, with the iodide acting as the counterion researchgate.netresearchgate.net. Molybdenum(VI) and Uranium(VI) complexes, such as [MoO₂(L)(H₂O)]I•2MeOH, exhibit hexacoordination, with the oxo ligands and potentially a water molecule completing the coordination sphere researchgate.netresearchgate.net. The ammonium group itself does not directly coordinate to the metal but serves as an internal counterion, enabling the transport of the nucleophilic iodide anion to the vicinity of the catalytic site researchgate.net.
Table 2: Representative Oxometal Aminobis(phenolate) Complexes with Ammonium Iodide Pendant Arms
| Metal Ion | Metal Oxidation State | Ligand Type | Ammonium Component | Coordination Geometry (Typical) | Application | Citation(s) |
| V(V) | +5 | Amine bisphenol with NH₄⁺I⁻ pendant arm | Ammonium iodide pendant arm | Square pyramidal | Catalysis (e.g., CO₂ coupling with styrene (B11656) oxide) | researchgate.netresearchgate.net |
| Mo(VI) | +6 | Amine bisphenol with NH₄⁺I⁻ pendant arm | Ammonium iodide pendant arm | Distorted octahedral | Catalysis (e.g., CO₂ coupling with styrene oxide) | researchgate.netresearchgate.net |
| U(VI) | +6 | Amine bisphenol with NH₄⁺I⁻ pendant arm | Ammonium iodide pendant arm | Distorted octahedral | Synthesis of cyclic carbonates, Catalysis | researchgate.netresearchgate.net |
These complexes have shown promise as bifunctional catalysts, integrating a Lewis acidic metal center with a nucleophilic iodide species. This dual functionality is particularly effective in reactions such as the cycloaddition of CO₂ with epoxides to form cyclic carbonates, where the metal activates the epoxide, and the iodide facilitates ring-opening researchgate.net.
Mixed-Ligand Metal-Phenolate Systems
Mixed-ligand metal-phenolate systems involve the coordination of phenolate ligands alongside other organic or inorganic ligands around a central metal ion. These systems are diverse and often explored for their biological activities, such as DNA binding, cleavage, and anticancer properties, as well as for catalytic applications mdpi.comresearchgate.netripublication.comacs.orgconnectjournals.com. Common co-ligands include nitrogen-donor heterocycles like 1,10-phenanthroline (B135089) (phen) and its derivatives, which can enhance the stability and modulate the electronic properties of the metal complex mdpi.comacs.orgconnectjournals.com.
In these mixed-ligand complexes, the phenolate ligand typically binds through its oxygen atom, while the co-ligands coordinate through their nitrogen atoms connectjournals.com. For example, copper(II) complexes featuring a phenolate-based Schiff base ligand and 1,10-phenanthroline have been synthesized and characterized mdpi.comresearchgate.netacs.org. The coordination geometry around the copper(II) center is often described as distorted octahedral, influenced by the specific arrangement of the phenolate and phenanthroline ligands acs.org. While the direct involvement of ammonium species is not explicitly detailed in the provided snippets for this subsection, the broader context of ammonium-phenolate chemistry suggests potential avenues for incorporating ammonium functionalities into such mixed-ligand frameworks to fine-tune properties.
Table 3: Representative Mixed-Ligand Metal-Phenolate Systems
| Metal Ion | Phenolate Ligand Type | Co-ligand(s) | Application | Citation(s) |
| Cu(II) | Schiff base (e.g., derived from salicylaldehyde) | 1,10-phenanthroline (phen), substituted phenanthrolines (tmp, dpq) | DNA/protein binding, DNA cleavage, anticancer activity | mdpi.comresearchgate.netacs.org |
| Co(II) | Schiff base | Primary ligand (X), Secondary ligand (Y) | Catalysis (stability constant studies) | ripublication.com |
| Ni(II) | Schiff base | Primary ligand (X), Secondary ligand (Y) | Catalysis (stability constant studies) | ripublication.com |
| Zn(II) | Schiff base | Primary ligand (X), Secondary ligand (Y) | Catalysis (stability constant studies) | ripublication.com |
| Ca(II) | N-heterocyclic carboxylate-phenolate | Water, 1,10-phenanthroline (phen) | Fluorescent properties, supramolecular structures | connectjournals.com |
| Mg(II) | N-heterocyclic carboxylate-phenolate | Water | Fluorescent properties, supramolecular structures | connectjournals.com |
| Mn(III) | N-heterocyclic carboxylate-phenolate | Water | Fluorescent properties, supramolecular structures | connectjournals.com |
Compound Name List
Ammonium phenolate (general term, context-dependent)
Vanadium(V) oxo complexes
Molybdenum(VI) dioxo complexes
Uranium(VI) dioxo complexes
Metal-Ammonium Tris(phenolate) Complexes
Aminobis(phenolate) ligands
1,10-Phenanthroline (phen)
3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmp)
Dipyrido-[3,2-d:2',3'-f]-quinoxaline (dpq)
Salicylaldehyde-derived Schiff base ligands
2,4-dihydroxypyrimidine-5-carboxylic acid (Hdhpmca)
Applications of Ammonium Phenolates in Chemical Transformations and Materials Science
Catalysis in Organic Synthesis
The unique chemical properties stemming from the combination of ammonium (B1175870) and phenolate (B1203915) functionalities allow these species to act as effective catalysts or co-catalysts in a range of organic reactions.
Metal complexes incorporating amine-bis(phenolate) and amine-tris(phenolate) ligands, often featuring ammonium moieties, have demonstrated significant efficacy in the stereoselective ring-opening polymerization (ROP) of lactides. These systems, particularly those involving transition metals and rare-earth elements, can control the stereochemical outcome of the polymerization, leading to polylactic acid (PLA) with specific microstructures, such as heterotactic-rich polymers.
For instance, zirconium(IV) complexes with amine tris(phenolate) ligands have been recognized as robust and efficient catalysts for the ROP of lactides, exhibiting notable heteroselectivity in the polymerization of racemic lactide researchgate.netacs.orgacs.orgnih.gov. Similarly, rare-earth alkoxides bearing chiral amine-bis(phenolate) ligands have been employed to achieve highly heteroselective ROP of rac-lactide, producing polymers with controlled molecular weights and narrow molecular weight distributions researchgate.netrsc.orgrsc.org. These catalytic systems often operate under mild conditions, contributing to the development of sustainable polymerization processes.
Table 7.1.1: Metal-Phenolate-Ammonium Systems in Lactide Polymerization
| Catalyst System (Ligand Type) | Metal Center | Monomer | Conditions | Key Outcome | Reference |
| Zirconium(IV) amine tris(phenolate) | Zr(IV) | Lactide | Industrially relevant, solvent-free | Robust, efficient, some heteroselectivity | researchgate.netacs.orgacs.orgnih.gov |
| Rare-earth alkoxides with chiral [NNOO]-type amine-bis(phenolate) | Ln (Y, Sm, Nd) | rac-Lactide | THF, 20 °C | Highly heteroselective (Pr = 0.80–0.95), controlled MW, narrow PDI | researchgate.netrsc.orgrsc.org |
| Zirconium(IV) isopropoxide with bulky mesityl-substituted amine tris(phenolate) | Zr(IV) | Lactide | 180 °C, low catalyst loading | High activity, comparable to Sn(Oct)2, immortal ROP | nih.gov |
| Cerium complexes with bis(phenolate) ligands | Ce(III)/Ce(IV) | rac-Lactide | Room temperature | Iso-selective catalysis, redox-switchable activity | researchgate.net |
Ammonium salts, in general, have shown promise in catalyzing ortho-selective functionalization reactions of phenols scispace.com. While direct evidence for ammonium phenolate acting as the primary catalyst in this specific context is less prevalent, the principle of ammonium species or phenolate anions directing regioselectivity is well-established. For example, ammonium chloride has been utilized as an effective catalyst for ortho-selective monohalogenation and phenylselenation of phenols, operating under mild conditions with low catalyst loadings scispace.com.
Furthermore, metal-catalyzed C-H functionalization strategies often involve phenolates or phenol (B47542) derivatives, where the phenolate oxygen can act as a directing group to achieve ortho-substitution acs.orgmcmaster.cawhiterose.ac.ukacs.orgnih.gov. For instance, aluminum phenolate has been employed as a catalyst for the selective ortho-alkylation of phenols whiterose.ac.ukresearchgate.net. These findings suggest that the phenolate moiety, potentially in conjunction with an ammonium counterion or as part of a directing group, can play a crucial role in achieving ortho-selectivity in various functionalization reactions.
Table 7.1.2: Ammonium/Phenolate Systems in Ortho-Selective Phenol Functionalization
| Catalyst/System | Reaction Type | Substrate | Key Outcome | Reference |
| Ammonium Chloride Salt | Halogenation, Selenylation | Phenols | Ortho-selective, mild conditions, low catalyst loading | scispace.com |
| Aluminum Phenolate (supported on silica (B1680970) gel) | Alkylation | Phenols | Ortho-selectivity for first tert-butyl group introduction | whiterose.ac.uk |
| Metal-catalyzed C–H activation (e.g., Rh(III), directing group) | Functionalization | Phenols | Ortho-functionalization, formation of heterocycles | acs.orgnih.gov |
| Phenolate salts (e.g., Cs2CO3 mediated) with Rh(II)/Xantphos | C-H functionalization, Allylation | Phenols | Para-selective C-H functionalization, subsequent allylation | acs.org |
This compound, particularly in combination with metal co-catalysts, has been identified as an effective system for the catalytic synthesis of cyclic carbonates from carbon dioxide (CO2) and epoxides. For example, tetrabutyl this compound, when paired with copper(I) iodide (CuI) or silver(I) iodide (AgI), has shown high activity and selectivity (>99%) for cyclic carbonate formation under moderate conditions (40 °C, 15 bar CO2) uliege.be. This dual catalytic system benefits from the synergistic effects of the this compound and the metal halide.
Other related systems also highlight the role of ammonium salts and phenolate-containing structures in CO2 fixation. Tetrabutylammonium (B224687) halides, often in conjunction with phenols or other hydrogen-bond donors, are widely used as co-catalysts or nucleophilic activators in the synthesis of cyclic carbonates utu.firesearchgate.netresearchgate.netmdpi.comacs.orgmdpi.com. Metal complexes featuring phenolate ligands and ammonium moieties have also been employed, demonstrating the versatility of these structural elements in activating CO2 and promoting its cycloaddition with epoxides utu.firesearchgate.netrsc.org.
Table 7.1.3: Ammonium/Phenolate Systems in CO2 Fixation and Cyclic Carbonate Synthesis
| Catalyst System | Substrate (Epoxide) | CO2 Conditions | Key Outcome | Reference |
| Tetrabutyl this compound / CuI or AgI | Epoxides | 40 °C, 15 bar | High activity and selectivity (>99%) for cyclic carbonates | uliege.be |
| Metal (Ti/Zr) amino-tris(phenolate) complexes + Tetrabutylammonium halide (e.g., Cl, Br, I) | 1,2-Epoxyhexane | 12 bar, 90 °C | High TONs (up to 1920), quantitative conversion, ≥98% selectivity for terminal epoxides | researchgate.net |
| Phenol + Ammonium halide (e.g., nBu4NI) | Epoxides | Mild conditions | Synergistic catalysis for cyclic carbonate formation | researchgate.netmdpi.comacs.orgmdpi.com |
| Vanadium(V) oxometal complex with ammonium iodide pendant arm and phenolate ligands | Styrene (B11656) oxide | 10 bar, 80 °C | Catalysis for CO2 coupling, role of ammonium moiety in nucleophile delivery | utu.fi |
| Cu(II) NHC–phenolate catalyst precursors | Amines | Mild conditions | Reductive CO2 fixation, N-methylation of amines | rsc.org |
The synthesis of phenol-aniline-formaldehyde (PAF) resins typically involves the condensation of phenol, aniline, and formaldehyde. While ammonia (B1221849) is often used as a basic catalyst in the production of resol-type phenolic resins, and methods involving the in situ generation of ammonia from reagents like magnesium hydroxide (B78521) and ammonium chloride have been reported for PAF resins ajchem-a.comajchem-a.comresearchgate.net, direct application of this compound as a catalyst in this specific context is not prominently documented in the reviewed literature. The catalytic role in these resin syntheses is generally attributed to amines or ammonia, which can be incorporated into the resin structure or facilitate the condensation reactions.
Advanced Solvent Systems
Ammonium-based compounds, including those related to phenol, are utilized in the development of deep eutectic solvents (DESs), which offer unique properties for separation processes.
Deep eutectic solvents (DESs) are gaining significant attention as environmentally friendly alternatives to conventional organic solvents for various separation applications, including the extraction of phenolic compounds. DESs are typically formed by mixing a hydrogen bond acceptor (HBA), such as a quaternary ammonium salt, with a hydrogen bond donor (HBD), which can include phenols bohrium.commdpi.comresearchgate.netmdpi.comrsc.orgpku.edu.cnnih.govresearchgate.netresearchgate.net.
Quaternary ammonium salts, like tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC), are frequently employed as HBAs in DES formulations. Phenols can act as HBDs, forming eutectic mixtures that exhibit enhanced affinity for phenolic compounds, thereby facilitating their extraction from various matrices, such as oils or natural products bohrium.commdpi.comresearchgate.netmdpi.comrsc.orgresearchgate.net. The formation of these DESs often occurs in situ during the extraction process, leading to the selective dissolution of target phenolic compounds. The ability to tune the composition and properties of DESs, including their low viscosity, makes them promising for efficient and sustainable extraction technologies researchgate.net.
Separation of Phenolic Pollutants from Aqueous and Organic Media
Phenolic compounds are significant environmental pollutants due to their toxicity and persistence. Various methods are employed for their removal from aqueous and organic media, with ammonium salts and related ionic liquids (ILs) and deep eutectic solvents (DESs) showing particular promise. These systems leverage the ionic nature of ammonium species to interact with and extract phenolic compounds.
Ammonium salts, especially quaternary ammonium compounds, have been utilized in ILs and DESs for the efficient extraction of phenolic compounds from organic media and model oils rsc.orgmdpi.comrsc.org. For instance, DESs formulated with ammonium salts, such as tetraalkylammonium halides and choline (B1196258) chloride, have demonstrated high extraction efficiencies, often exceeding 99% for phenol rsc.orgmdpi.com. These systems can operate effectively in separating phenols from industrial effluents and model oil mixtures. The mechanism of separation can involve hydrogen bonding between the ammonium salt components and the phenolic compounds, or in some cases, anion-exchange mechanisms rsc.orgnih.gov.
Furthermore, ammonium salts have been investigated in adsorption processes. Ammonium chloride-treated materials, such as modified Moringa oleifera seed shells (AMSS), have been employed as adsorbents for removing phenol from aqueous solutions ijsr.netresearchgate.net. These materials exhibit significant adsorption capacities, with reported maximum adsorption capacities (Qmax) for AMSS ranging from 6.21 to 6.76 mg/g ijsr.netresearchgate.net. The efficiency of these ammonium-based adsorbents is influenced by factors like pH, with optimal removal often occurring under specific pH conditions where phenol may exist as the phenolate anion ijsr.netarabjchem.orgbohrium.com.
Table 1: Ammonium Salt-Based Separation of Phenolic Pollutants
| Ammonium Salt/Derivative | Application Type | Medium | Reported Efficiency/Capacity | Key Mechanism/Notes | References |
| Tetraalkylammonium salts (e.g., [NMe₄]Cl, [NEt₄]Cl) | Extraction (in ILs/DESs) | Organic media, Model oils | Up to 99.9% | Hydrogen bonding, anion exchange | rsc.orgmdpi.comrsc.org |
| Choline chloride (as DES component) | Extraction | Model oil | ~96-98.3% | Hydrogen bonding | rsc.org |
| Trialkyl-2,3-dihydroxypropylammonium chloride (as DES component) | Extraction | Toluene | High efficiency | Hydrogen bonding | rsc.org |
| Ammonium chloride-treated Moringa oleifera seed shells (AMSS) | Adsorption | Aqueous solutions | RE: 48.21-79.3%, Qmax: 6.21-6.76 mg/g | Physisorption/Chemisorption, electrostatic attraction with phenolate | ijsr.netresearchgate.net |
Analytical Methodologies
Spectrophotometric Determination of Ammonia (Phenate Method)
The phenate method is a widely recognized and utilized colorimetric technique for the quantitative determination of ammonia in various water matrices, including natural waters, wastewater, and industrial effluents tandfonline.comtheenvirotimes.comnemi.govresearcher.lifescielo.brresearchgate.netmdpi.comcapes.gov.brpsu.eduepa.govslideshare.netmowr.gov.innemi.govrsc.orgcoleparmer.com. This method is also referred to as the indophenol (B113434) blue method or the Berthelot reaction.
The principle of the phenate method involves the reaction of ammonia with phenol and an oxidizing agent, typically sodium hypochlorite (B82951), in an alkaline medium. This reaction, often catalyzed by sodium nitroprusside, leads to the formation of a blue-colored indophenol complex tandfonline.comscielo.brresearchgate.netmdpi.compsu.edumowr.gov.in. The intensity of this blue color is directly proportional to the concentration of ammonia present in the sample. The absorbance of the colored product is then measured using a spectrophotometer, typically at wavelengths ranging from 630 to 660 nm theenvirotimes.comnemi.govmdpi.compsu.eduslideshare.netmowr.gov.innemi.govrsc.org.
Key Reagents and Conditions:
Ammonia: The analyte of interest.
Phenol: Reacts in an alkaline medium to form the phenate ion, which is crucial for the color development tandfonline.comcapes.gov.brpsu.educoleparmer.com.
Hypochlorite (e.g., Sodium Hypochlorite): Acts as an oxidizing agent to facilitate the reaction tandfonline.comtheenvirotimes.comresearcher.lifescielo.brresearchgate.netmdpi.comcapes.gov.brpsu.eduepa.govslideshare.netmowr.gov.innemi.govrsc.orgcoleparmer.com.
Alkaline Medium: The reaction requires a specific pH range, typically between 8 and 11.5, with optimal color development often occurring around pH 10.4 tandfonline.comresearchgate.netmdpi.compsu.edu.
Catalyst (e.g., Sodium Nitroprusside): Used to accelerate the reaction rate and enhance color intensity theenvirotimes.comscielo.brresearchgate.netmdpi.compsu.edumowr.gov.in.
Factors Influencing the Method:
pH: Precise pH control is critical, as the color intensity is highly pH-dependent tandfonline.comresearchgate.netcapes.gov.brcoleparmer.com. Variations in sample pH can affect reaction kinetics and color development.
Interferences: Turbidity and sample color can interfere with spectrophotometric measurements. Certain ions, such as calcium and magnesium, can cause precipitation in alkaline conditions and may require complexation (e.g., with citrate (B86180) or EDTA) nemi.govresearchgate.netcapes.gov.brmowr.gov.innemi.gov. Hydrogen sulfide (B99878) can also interfere and may need to be removed.
Reagent Stability: The age and stability of reagents, particularly hypochlorite solutions, can impact the accuracy of the results mowr.gov.in.
Emerging Research Directions and Interdisciplinary Aspects
Investigation of Complex Multicomponent Systems
Ammonium (B1175870) phenolate (B1203915) and its derivatives, notably quaternary ammonium phenolates, are integral components in various complex multicomponent systems, primarily within phase transfer catalysis (PTC) and analytical applications.
In the field of phase transfer catalysis (PTC) , ammonium phenolate and related quaternary ammonium salts act as catalysts that facilitate reactions between immiscible phases core.ac.ukscispace.com. These catalysts are instrumental in transferring anionic reactants from one phase to another, thereby accelerating reaction rates under milder conditions core.ac.uksciencenet.cn. Research has demonstrated the efficacy of Cinchona-derived ammonium phenolates in mediating complex domino reactions, such as the enantioselective synthesis of 3,4-dihydropyran-2-ones. In these systems, the catalyst plays a crucial role in controlling stereochemistry, with studies indicating that the presence of additional phenolate ions can significantly enhance enantioselectivity scispace.com.
| Substrate | Reagent | Catalyst Type (this compound Derivative) | Base | Solvent | Yield (%) | Enantioselectivity (ee%) |
| 1a | 2 | Catalyst 4a (Cinchona-derived NH₄PhO) | K₂CO₃ | CH₂Cl₂ | ~74 | 23 |
| 1a | 2 | Catalyst 4a (Cinchona-derived NH₄PhO) + Phenolate | K₂CO₃ | CH₂Cl₂ | ~74 | 45 |
Note: The data presented pertains to Cinchona-derived this compound derivatives in a specific synthetic reaction.
Beyond catalysis, this compound species are involved in chemical detection systems and material degradation processes. For instance, in the development of sensors utilizing silver nanoparticles for ammonia (B1221849) detection, the formation of this compound ions has been observed to influence the localized surface plasmon resonance (LSPR) absorbance intensity, indicating its role in the sensing mechanism acs.orgresearchgate.net. Furthermore, this compound can be generated as a product during the degradation of polymers like polycarbonate under specific conditions, forming part of complex mixtures that include other degradation byproducts google.com.
Theoretical Prediction and Experimental Validation in Catalysis Design
The design and optimization of catalysts involving this compound functionalities, particularly chiral ammonium betaines, are increasingly supported by theoretical investigations, including Density Functional Theory (DFT) calculations. These computational methods are employed to elucidate reaction mechanisms and predict catalytic performance, which are then experimentally validated.
Research into chiral ammonium betaine (B1666868) catalysts, which share structural and functional similarities with ammonium phenolates through their ionic nature and hydrogen-bonding capabilities, has utilized DFT to understand their cooperative asymmetric catalysis mechanisms sci-hub.se. Theoretical studies suggest that these catalysts can activate substrates via hydrogen bonding, while the phenoxide or a related anionic component acts as a base to generate reactive intermediates, such as enolates sci-hub.se. DFT calculations have been pivotal in identifying rate-limiting steps within catalytic cycles, often pinpointing C-C bond formation, and in confirming catalyst stability under reaction conditions sci-hub.se. These theoretical insights are crucial for the rational design of more efficient and selective catalysts, enabling predictions on how structural modifications might influence activity and stereochemical outcomes sci-hub.se. While specific quantitative prediction-validation data for simple this compound is less prevalent in the reviewed literature, the principles applied to related betaine catalysts underscore the significant role of computational chemistry in advancing catalysis design sci-hub.se.
Advanced Materials Development from Phenolate Precursors
Phenolate functionalities, often found in organic molecules that can form ammonium salts, are relevant to the development and understanding of advanced porous materials, particularly in applications related to gas capture.
Phenolate-containing materials, or those functionalized with hydroxyl groups capable of forming phenolate-like structures, are being investigated for their capacity to capture ammonia (NH₃) acs.orgresearchgate.netnih.govresearchgate.netresearchgate.net. In systems involving metal-organic frameworks (MOFs) and metal-organic polyhedra (MOPs) functionalized with hydroxyl groups, the interaction with ammonia can lead to the formation of this compound species through protonation of NH₃ by acidic hydroxyl/phenolic sites within the material acs.orgnih.govresearchgate.netresearchgate.net. This process is a key aspect of the capture mechanism and can influence the regeneration efficiency of these porous materials, as the release of ammonia in the this compound form may be more challenging compared to coordinated or hydrogen-bonded NH₃ acs.orgnih.govresearchgate.netresearchgate.net. Studies have reported significant ammonia uptake capacities in such functionalized materials, often exceeding 10 mmol/g, with the precise capacity and regeneration behavior being dependent on the material's specific structure and functional groups acs.orgnih.govresearchgate.netresearchgate.net.
| Material Type | Functional Group Type | Ammonia Uptake Capacity (mmol/g) | Role of this compound Formation |
| Rh-MOP | Hydroxyl (-OH) | > 10 | Formation can lead to lower regeneration efficiency compared to H-bonded or coordinated NH₃. |
| Rh-MOP | Aliphatic Alkoxide | > 10 | Interaction with NH₃ leads to H-bonded clusters and coordination; this compound formation is less emphasized in this context. |
| MFM-303(Al) | Hydroxyl & Carboxylic Acid | ~9.9 (at 293 K) | Facilitates high packing density of NH₃; formation of this compound considered in regeneration studies. |
Note: The data presented reflects typical findings in MOF/MOP ammonia capture research where phenolate-like interactions play a role.
Compound Names Table:
this compound
Quaternary this compound
Cinchona-derived this compound
Phenolate anion
Phenoxide
Ammonium betaine
Silver nanoparticles (AgNPs)
Metal-organic frameworks (MOFs)
Metal-organic polyhedra (MOPs)
Choline (B1196258) chloride (ChCl)
Ethylene glycol (EG)
Phenol (B47542) (PhOH)
Q & A
Q. What are the key synthetic routes for ammonium phenolate, and how are its structural properties validated?
this compound is synthesized via deprotonation of phenol using ammonium bases (e.g., NH4OH) under controlled pH conditions. Characterization involves:
- FTIR spectroscopy : To confirm phenolate ion formation (C-O<sup>−</sup> stretching at ~1250 cm<sup>−1</sup>).
- NMR spectroscopy : <sup>1</sup>H NMR detects aromatic protons (δ 6.5–7.5 ppm) and NH4<sup>+</sup> protons (δ ~6.8 ppm in D2O).
- Elemental analysis : Validates stoichiometry (C:N ratio). Stability studies require pH monitoring to prevent reversion to phenol under acidic conditions .
Q. How do pH and solvent polarity influence the equilibrium between phenol and phenolate?
The acid-base equilibrium (phenol ⇌ phenolate + H<sup>+</sup>) is governed by the bulk pKa (~9.99). At pH > pKa, phenolate dominates. Solvent polarity modulates ionization:
- Aqueous solutions : High dielectric constant stabilizes phenolate via hydration (ΔGsolvation = −5.72 eV for phenolate vs. −0.66 eV for phenol) .
- Nonpolar solvents : Phenol remains protonated. Surface adsorption studies using liquid-jet photoelectron spectroscopy (LJ-PES) reveal phenolate’s lower surface propensity compared to phenol due to charge effects .
Advanced Research Questions
Q. What computational protocols accurately model solvation effects on this compound’s redox behavior?
The SMD continuum solvation model (combining density-functional theory (DFT) with bulk solvent descriptors) predicts solvation-free energies within 2.4 kcal/mol accuracy for ions . For redox potentials:
- EOM-IP-CCSD/EFP : Benchmarked against experimental microjet photoelectron data, this method calculates vertical ionization energies (VIEs) with <0.2 eV error (e.g., phenolate VIE = 7.7 eV vs. experimental 7.1 eV) .
- Linear Response Approximation (LRA) : Estimates oxidation potentials (0.89 V for phenolate) by correlating free energy changes with solvent reorganization .
Q. How do dicopper-peroxido complexes mediate phenolate ortho-hydroxylation?
Experimental and DFT studies reveal:
- Mechanism : Phenolate binds axially to Cu(II) in a μ-η<sup>1</sup>:η<sup>1</sup>-peroxido complex, enabling electrophilic attack at the ortho position.
- Kinetics : Reaction rates depend on O2 binding geometry and ligand asymmetry. Trans-peroxido configurations enhance selectivity over meta/para pathways .
Q. What spectroscopic methods resolve interfacial behavior of phenolate in multiphase systems?
- LJ-PES : Quantifies surface excess (Γ) of phenolate at liquid-vapor interfaces. At pH 10, Γ = 1.2 × 10<sup>−6</sup> mol/m<sup>2</sup>, differing from bulk equilibrium due to phenol’s higher surface affinity .
- Surface tension measurements : Fit to the Langmuir adsorption model yields Gibbs free energy of adsorption (ΔGads = −25 kJ/mol for phenol vs. −18 kJ/mol for phenolate) .
Methodological Considerations
Q. How to address contradictions in computational vs. experimental redox data?
- Error sources : Basis set incompleteness (e.g., 6-31G vs. cc-pVTZ) and solvent model approximations. Hybrid functionals (e.g., M05-2X) reduce exchange-correlation errors in DFT .
- Validation : Cross-check with microsolvated cluster calculations (EOM-IP-CCSD) and experimental photoemission spectra .
Q. What protocols ensure reproducibility in phenolate coordination chemistry studies?
- Standardized synthesis : Use anhydrous solvents to prevent hydrolysis of metal-phenolate complexes.
- Crystallography : Resolve axial vs. equatorial ligand coordination in Cu-phenolate complexes (e.g., bond lengths: Cu-O = 1.92 Å for axial vs. 1.87 Å for equatorial) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
